
GSK2324
Overview
Description
GSK2324 is a complex organic compound known for its significant biological and chemical properties. This compound is characterized by its unique structure, which includes a quinoline core, an isoxazole ring, and dichlorophenyl groups. It has been studied for various applications in medicinal chemistry, particularly for its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK2324 typically involves multiple steps, including the formation of the isoxazole ring and the quinoline core. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
GSK2324 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pressures to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
GSK2324 has been extensively studied for its potential in treating NAFLD. Research indicates that FXR activation via this compound leads to:
- Improvement in hepatic steatosis : Studies demonstrate that this compound significantly reduces liver fat content by enhancing bile acid signaling and reducing lipid absorption .
- Reduction of inflammatory markers : The compound also appears to lower inflammatory responses associated with NAFLD, thereby mitigating liver damage .
Impact on Metabolic Disorders
The compound has implications for broader metabolic disorders:
- Insulin Sensitivity : this compound may improve insulin sensitivity in animal models, suggesting potential benefits for conditions like type 2 diabetes .
- Lipid Profile Improvement : Clinical studies indicate that this compound can positively affect lipid profiles by lowering triglycerides and increasing high-density lipoprotein (HDL) levels .
Preclinical Studies
A series of preclinical trials have demonstrated the efficacy of this compound in mouse models of NAFLD:
- Study Design : Mice were treated with this compound for several weeks while being fed a high-fat diet.
- Findings : Results showed a marked reduction in liver fat content and improved histological features of liver tissue compared to control groups .
Clinical Trials
This compound has progressed into early-phase clinical trials:
- Phase 1 Trials : Initial trials focused on safety and pharmacokinetics in healthy volunteers. Results indicated a favorable safety profile with significant pharmacodynamic effects on lipid metabolism .
- Ongoing Studies : Current studies are exploring its effectiveness in patients with NAFLD and other metabolic disorders .
Data Overview
The following table summarizes key findings from various studies regarding the effects of this compound:
Mechanism of Action
The mechanism of action of GSK2324 involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: This compound is another FXR agonist with similar structural features and biological activity.
2-Oxokolavenol: A natural product that also acts as an FXR agonist.
Uniqueness
GSK2324 is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its ability to modulate multiple molecular targets makes it a versatile compound for various applications.
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate GSK2324’s mechanism of action in preclinical models?
- Methodological Answer : Experimental design must prioritize controlled variables (e.g., dosage, administration route) and include appropriate control groups (vehicle, positive/negative controls). Use randomized block designs to minimize bias, and ensure statistical power calculations are performed to determine sample size . Replicate experiments across independent cohorts to validate reproducibility, and employ techniques like dose-response curves or time-course analyses to establish causality. For in vivo studies, adhere to ARRIVE guidelines for ethical and transparent reporting .
Q. What criteria should guide the formulation of research questions for this compound studies?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in existing literature. For example:
- Feasibility: Can this compound’s pharmacokinetics be studied within available resources?
- Novelty: Does the question explore under-researched pathways (e.g., cross-talk between this compound and immune checkpoints)?
Pair this with a PICO (Population, Intervention, Comparison, Outcome) structure for clinical hypotheses .
Q. What are best practices for conducting a literature review on this compound’s molecular targets?
- Methodological Answer : Use systematic review protocols (PRISMA guidelines) to identify primary sources. Prioritize peer-reviewed journals indexed in PubMed/Web of Science, excluding non-reliable platforms like . Annotate contradictory findings (e.g., conflicting IC50 values across studies) and use tools like SWOT analysis to map knowledge gaps .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in heterogeneous disease models?
- Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, stratifying by variables like cell type or genetic background. Use sensitivity analysis to identify outliers and apply Bayesian statistics to model uncertainty. For in vitro-in vivo discrepancies, validate findings using orthogonal assays (e.g., CRISPR knockdown vs. pharmacological inhibition) .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-dependent toxicity?
- Methodological Answer : Implement nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability. Use Kaplan-Meier survival curves for time-to-event data and Cox proportional hazards models for multivariate analysis. Pair this with machine learning (e.g., random forests) to identify toxicity predictors from omics datasets .
Q. How should researchers address ethical challenges in translational studies involving this compound?
- Methodological Answer : For animal studies, follow the 3Rs (Replacement, Reduction, Refinement) and obtain IACUC approval. In human trials, pre-register protocols on ClinicalTrials.gov and use adaptive trial designs to minimize patient risk. Document informed consent processes rigorously, especially for off-target effects identified in preclinical phases .
Q. Data Analysis and Interpretation
Q. What strategies optimize data collection for this compound’s pharmacokinetic/pharmacodynamic (PK/PD) studies?
- Methodological Answer :
Q. How can researchers mitigate bias in this compound’s preclinical efficacy studies?
- Methodological Answer : Implement blinding during data collection/analysis and use automated image analysis tools to reduce observer bias. For in vivo studies, randomize cage placement to control environmental variability. Validate findings through independent replication labs .
Q. Contradiction and Reproducibility
Q. What frameworks support reproducibility in this compound research?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Use electronic lab notebooks (ELNs) for real-time documentation and share protocols via protocols.io . For computational studies, provide Docker containers for code reproducibility .
Q. How should researchers interpret conflicting results between this compound’s in vitro and in vivo models?
- Methodological Answer : Conduct in vitro-in vivo correlation (IVIVC) analyses to identify bioavailability or metabolism discrepancies. Use organ-on-a-chip systems to bridge the gap between cell culture and whole-organism models. If contradictions persist, explore species-specific differences (e.g., cytochrome P450 isoforms) using comparative genomics .
Properties
CAS No. |
1020567-30-9 |
---|---|
Molecular Formula |
C29H22Cl2N2O4 |
Molecular Weight |
533.4 g/mol |
IUPAC Name |
6-[4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]quinoline-2-carboxylic acid |
InChI |
InChI=1S/C29H22Cl2N2O4/c1-16(2)28-21(27(33-37-28)26-22(30)4-3-5-23(26)31)15-36-20-10-6-17(7-11-20)18-8-12-24-19(14-18)9-13-25(32-24)29(34)35/h3-14,16H,15H2,1-2H3,(H,34,35) |
InChI Key |
SZUHDKKQQZPOGX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
Canonical SMILES |
CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC=C(C=C3)C4=CC5=C(C=C4)N=C(C=C5)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK 2324 GSK-2324 GSK2324 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.